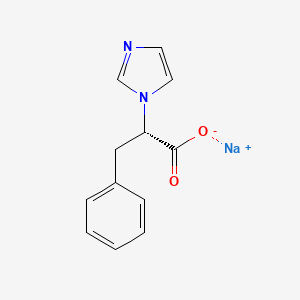
sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring attached to a phenylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate typically involves the reaction of (2S)-2-imidazol-1-yl-3-phenylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the acid with sodium hydroxide, followed by crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound involves the large-scale synthesis of (2S)-2-imidazol-1-yl-3-phenylpropanoic acid, followed by its neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the imidazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, thereby modulating their activity. The phenylpropanoate moiety can interact with hydrophobic regions of proteins, influencing their function and stability.
Comparación Con Compuestos Similares
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoic acid: The parent acid form of the compound.
Sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate esters: Ester derivatives with varying alkyl groups.
This compound amides: Amide derivatives with different substituents.
Uniqueness: this compound is unique due to its specific combination of an imidazole ring and a phenylpropanoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11N2NaO2 |
|---|---|
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
sodium;(2S)-2-imidazol-1-yl-3-phenylpropanoate |
InChI |
InChI=1S/C12H12N2O2.Na/c15-12(16)11(14-7-6-13-9-14)8-10-4-2-1-3-5-10;/h1-7,9,11H,8H2,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |
Clave InChI |
BURNQZBHRJEXGR-MERQFXBCSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C=CN=C2.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)[O-])N2C=CN=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















